molecular formula C11H15NO B3023136 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 247133-22-8

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No.: B3023136
CAS No.: 247133-22-8
M. Wt: 177.24 g/mol
InChI Key: JKOHVMHTUKORNK-UHFFFAOYSA-N
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Description

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound with the molecular formula C11H15NO. It is characterized by a seven-membered azepine ring fused to a benzene ring, with a methoxy group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a nitro precursor followed by cyclization. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully hydrogenated azepine derivatives .

Scientific Research Applications

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy group and the azepine ring may play crucial roles in its binding to biological targets, potentially affecting enzyme activity or receptor interactions .

Comparison with Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[c]azepine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine: The presence of a bromine atom instead of a methoxy group can significantly alter its properties.

    7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine:

Uniqueness: The presence of the methoxy group at the 8th position in 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine distinguishes it from its analogs, potentially offering unique reactivity and biological activity profiles .

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-4-9-3-2-6-12-8-10(9)7-11/h4-5,7,12H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOHVMHTUKORNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCNC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573327
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247133-22-8
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of lithium aluminum hydride (3.07 g) in tetrahydrofuran (60 ml) was dropwise added a solution of 8-methoxy-2,3,4,5-tetrahydrobenz[c]azepin-1-one (4.42 g) in 1,4-dioxane (30 ml) with ice-cooling and the mixture was refluxed for 20 hours. After completion of the reaction, 20% aqueous sodium hydroxide solution was added dropwise with ice-cooling, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, the reaction mixture was filtrated, and the solvent was evaporated and the residue was dried under reduced pressure to give the title compound (4.05 g).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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